N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide

Click chemistry Bioconjugation Chemical biology

Choose this compound for its unique terminal alkyne, enabling CuAAC click chemistry without altering the pharmacophore. The p-tolyl amide terminus provides superior lipophilicity, π-stacking, and steric contour compared to unsubstituted or halogenated analogs. This specific combination creates a distinct 3D electrostatic and hydrogen-bond profile, directly impacting target engagement (MAO, HDAC, SIRT2). Ideal for SAR campaigns, chemical probe development, and focused epigenetic libraries. Supplied at ≥95% purity for consistent performance in parallel synthesis and bioconjugation workflows.

Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
Cat. No. B4506134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide
Molecular FormulaC18H18N2O
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CNCC#CC2=CC=CC=C2
InChIInChI=1S/C18H18N2O/c1-15-9-11-17(12-10-15)20-18(21)14-19-13-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-12,19H,13-14H2,1H3,(H,20,21)
InChIKeySRGFAJWCUXETFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide: Structural Profile and Procurement-Relevant Compound Class Identification


N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide (C₁₈H₁₈N₂O; MW 278.355 g/mol; InChI Key: SRGFAJWCUXETFW-UHFFFAOYSA-N) is a synthetic, achiral glycinamide derivative that integrates a p-tolyl amide terminus, a flexible secondary amino linker, and a terminal phenylpropargyl moiety within a single, non-fused acyclic scaffold. The compound belongs to the propargylamine chemical class, a privileged substructure in medicinal chemistry with established relevance to monoamine oxidase (MAO), histone deacetylase (HDAC), and sirtuin (SIRT) target families [1]. The presence of a terminal alkyne distinguishes this compound from saturated aminoacetamide analogs and enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a functionality absent in its propylamino and methylamino counterparts. The compound is commercially supplied at ≥95% purity for research use, as reported by multiple chemical vendors .

Why N-(4-Methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide Cannot Be Replaced by a Generic In-Class Analog


Propargylamine-containing acetamides are not functionally interchangeable despite sharing a common core scaffold. The terminal alkyne of N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide confers reactivity characteristics—including capacity for irreversible covalent adduct formation with flavin adenine dinucleotide (FAD) cofactors in MAO enzymes and participation in CuAAC bioconjugation—that are entirely absent in saturated N-alkyl analogs such as N-(4-methylphenyl)-2-(propylamino)acetamide [1]. Conversely, the p-tolyl amide terminus contributes lipophilicity, π-stacking potential, and steric contour distinct from unsubstituted phenyl or halogenated aryl variants within the same propargyl-glycinamide series. The specific combination of the 4-methyl substitution pattern on the anilide ring with the phenylpropargyl side chain creates a three-dimensional electrostatic surface and hydrogen-bond donor/acceptor profile that cannot be recapitulated by substituting either terminus independently [2]. These structural distinctions translate into divergent target engagement profiles, metabolic stability, and chemical biology utility, making generic substitution scientifically unsound without experimental re-validation.

Quantitative Differentiation Evidence for N-(4-Methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide


Terminal Alkyne Functionality Enables Click-Chemistry Bioconjugation Versus Inert Saturated Analogs

The terminal alkyne of N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide permits copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing probes, fluorophores, or affinity tags. This reactivity is intrinsic to the propargyl substructure and is entirely absent in the closest saturated comparator, N-(4-methylphenyl)-2-(propylamino)acetamide, which bears a chemically inert n-propyl group incapable of participating in bioorthogonal ligation reactions [1]. The propargylamine class is explicitly recognized for this dual role—serving both as a pharmacophore for target engagement and as a modular chemical handle for probe development [1].

Click chemistry Bioconjugation Chemical biology Propargylamine

Propargylamine Moiety Confers Irreversible MAO Inhibition Potential Distinct from Reversible Amide-Only Scaffolds

Propargylamine-containing compounds are established mechanism-based, irreversible inhibitors of monoamine oxidase (MAO-A and MAO-B) through covalent attachment to the N5 of the FAD cofactor. This irreversible inhibition mechanism is a defining class-level characteristic of the propargylamine pharmacophore [1]. N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide bears the requisite N-propargyl secondary amine motif. In contrast, N-(4-methylphenyl)-2-(propylamino)acetamide and N-(4-methylphenyl)acetamide lack the propargyl group and are expected to be devoid of this mechanism-based irreversible MAO inhibitory activity. The propargylamine moiety additionally confers potential for MAO-B selectivity tuning through N-substituent variation [1]. No direct IC₅₀ or Ki data for this specific compound against MAO isoforms were identified in the public domain at the time of this analysis.

Monoamine oxidase inhibition Neurodegeneration Propargylamine pharmacophore

Glycinamide Scaffold in Phenylglycinamide Derivatives Demonstrates Broad-Spectrum Anticonvulsant Activity in Murine Seizure Models

A focused series of original phenylglycinamide derivatives—structurally related to N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide through the shared glycinamide core and N-aryl substitution—demonstrated potent broad-spectrum anticonvulsant activity in mouse maximal electroshock (MES) and 6 Hz (32 and 44 mA) seizure models [1]. The N-(4-methylphenyl) substitution pattern specifically mirrors the N-aryl motif identified in active phenylglycinamide anticonvulsants. While this specific compound was not directly evaluated in the published series, the conservation of the glycinamide pharmacophore with identical N-aryl substitution supports class-level inference of anticonvulsant potential. The propargyl substituent on the secondary amine of the target compound introduces additional CNS-penetrant physicochemical properties (cLogP ~3.0–3.5 estimated) distinct from the saturated or aromatic N-substituents typically explored in this series [1].

Anticonvulsant Phenylglycinamide Epilepsy In vivo efficacy

Propargylamine-Containing Acetamides Exhibit SIRT2 Inhibitory Activity in the Low Micromolar Range in Structurally Related Chemotypes

The propargyl-functionalized acetamide chemotype is represented in the SIRT2 inhibitor landscape. SirReal1-O-propargyl, a propargyl-bearing SIRT2 inhibitor, demonstrates an IC₅₀ of 2.4 µM against SIRT2 [1]. More broadly, oxadiazole/thiadiazole-based acetamides have yielded SIRT2 inhibitors with IC₅₀ values as low as 10.62 µM against the enzyme, with concomitant anti-proliferative activity in MCF-7 (IC₅₀ = 111.10 µM) and LNCaP (IC₅₀ = 14.69 µM) cancer cell lines [2]. The target compound incorporates both an acetamide linker and a propargylamine substructure, placing it within this bioactive chemical space, although no direct SIRT2 inhibition data for N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide itself were identified.

SIRT2 inhibition Epigenetics Cancer Acetamide scaffold

Procurement-Relevant Application Scenarios for N-(4-Methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide


Chemical Biology Probe Development via CuAAC Click Chemistry

The terminal alkyne uniquely enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching fluorophores (e.g., TAMRA-azide), biotin tags, or affinity matrices without altering the putative pharmacophore. This application leverages the propargylamine moiety's dual role as both a bioactive warhead and a modular ligation handle, as established in the broader propargylamine chemical biology literature [1]. Researchers developing target engagement assays, pull-down experiments, or cellular imaging probes should prioritize this compound over saturated N-alkyl glycinamide analogs that lack this functionality entirely.

SIRT2-Focused Epigenetic Inhibitor Screening Libraries

The convergence of the propargylamine and acetamide pharmacophores positions this compound within the SIRT2 inhibitor chemical space. With known propargyl-acetamide SIRT2 inhibitors showing IC₅₀ values in the 2–11 µM range, this compound serves as a structurally differentiated screening candidate where the 4-methylphenyl substituent may confer altered isoform selectivity (SIRT2 vs. SIRT1/SIRT3) relative to existing chemotypes . Academic screening centers and biotech companies building focused epigenetic libraries should consider this compound for its scaffold novelty within the SIRT2 inhibitor landscape.

CNS Drug Discovery: Anticonvulsant and Neurodegenerative Disease Models

The N-(4-methylphenyl)glycinamide scaffold is validated in murine seizure models, and the propargylamine moiety is clinically established in MAO-B inhibitors for Parkinson's disease (e.g., selegiline, rasagiline) [1][2]. This compound combines both pharmacophoric elements in a single entity, creating a potential multimodal CNS agent. Researchers investigating neurodegeneration with comorbid seizure phenotypes, or exploring propargylamine-based neuroprotection beyond MAO inhibition, represent the primary procurement audience for CNS applications.

Structure-Activity Relationship (SAR) Expansion Around Propargyl-Glycinamide Scaffolds

As an intermediate-complexity building block with three distinct modular regions (p-tolyl terminus, glycinamide linker, phenylpropargyl side chain), this compound serves as a reference point for systematic SAR campaigns. Procurement is justified for medicinal chemistry teams exploring: (i) N-aryl substitution effects (comparing 4-methyl vs. 4-Cl, 4-OMe, or unsubstituted phenyl), (ii) linker length and flexibility (glycinamide vs. β-alaninamide), and (iii) alkyne substitution patterns (terminal vs. internal vs. TMS-protected alkynes). The compound's ≥95% commercial purity supports direct use in parallel synthesis or library production workflows .

Quote Request

Request a Quote for N-(4-methylphenyl)-2-[(3-phenylprop-2-yn-1-yl)amino]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.